molecular formula C8H11NO2 B6327036 2-Ethyl-4-methoxypyridine 1-oxide CAS No. 105552-60-1

2-Ethyl-4-methoxypyridine 1-oxide

Cat. No.: B6327036
CAS No.: 105552-60-1
M. Wt: 153.18 g/mol
InChI Key: URORHFVWOXPNIZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxypyridine 1-oxide is a heterocyclic organic compound with the molecular formula C8H11NO2. . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of the methoxy group at the 4-position and the ethyl group at the 2-position, along with the N-oxide functionality, gives this compound unique chemical properties.

Preparation Methods

The synthesis of 2-Ethyl-4-methoxypyridine 1-oxide can be achieved through various methods. One common synthetic route involves the oxidation of 2-ethyl-4-methoxypyridine using hydrogen peroxide or peracids under controlled conditions . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete oxidation.

Industrial production methods may involve more scalable processes, such as continuous flow oxidation, which allows for better control over reaction conditions and yields . These methods are designed to produce the compound in larger quantities while maintaining high purity.

Chemical Reactions Analysis

2-Ethyl-4-methoxypyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction of the N-oxide group can revert the compound back to 2-ethyl-4-methoxypyridine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-4-methoxypyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methoxypyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide functionality allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins . The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

2-Ethyl-4-methoxypyridine 1-oxide can be compared with other pyridine N-oxides, such as:

    Pyridine N-oxide: Lacks the ethyl and methoxy substituents, making it less sterically hindered and more reactive.

    4-Methoxypyridine N-oxide: Similar structure but without the ethyl group, leading to different chemical properties and reactivity.

    2-Methyl-4-methoxypyridine N-oxide: Has a methyl group instead of an ethyl group, which affects its steric and electronic properties.

Properties

IUPAC Name

2-ethyl-4-methoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORHFVWOXPNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C=CC(=C1)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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